molecular formula C10H13N4NaO8P B12362488 CID 156592263

CID 156592263

Cat. No.: B12362488
M. Wt: 371.20 g/mol
InChI Key: DJIPTMWFNVOGRQ-YQWOUVSTSA-N
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Description

The compound with the identifier “CID 156592263” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific research and industrial applications.

Chemical Reactions Analysis

CID 156592263 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve the transformation of functional groups within the molecule.

Scientific Research Applications

CID 156592263 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used as a probe to study biochemical pathways or as a tool in molecular biology experiments. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of CID 156592263 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CID 156592263 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve analyzing the differences in reactivity, biological activity, and applications. Some similar compounds might include those listed in the PubChem database with similar structural features or chemical properties.

Properties

Molecular Formula

C10H13N4NaO8P

Molecular Weight

371.20 g/mol

InChI

InChI=1S/C10H13N4O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1

InChI Key

DJIPTMWFNVOGRQ-YQWOUVSTSA-N

Isomeric SMILES

C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na]

Canonical SMILES

C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O.[Na]

Origin of Product

United States

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